3-Fluoro-1-methyl-piperidin-4-one;hydrochloride
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Overview
Description
3-Fluoro-1-methyl-piperidin-4-one;hydrochloride is a chemical compound with the molecular formula C6H10FNO.ClH. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-1-methyl-piperidin-4-one;hydrochloride typically involves the fluorination of 1-methyl-piperidin-4-one. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent quality and yield. The hydrochloride salt is then formed by treating the fluorinated product with hydrochloric acid, followed by crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-methyl-piperidin-4-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine or nitrogen positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents are typically employed.
Major Products Formed
Oxidation: N-oxides of 3-Fluoro-1-methyl-piperidin-4-one.
Reduction: 3-Fluoro-1-methyl-piperidin-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-1-methyl-piperidin-4-one;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-methyl-piperidin-4-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions. This can lead to the modulation of biological pathways and the exertion of desired pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-piperidin-4-one: Lacks the fluorine atom, which may result in different chemical and biological properties.
3-Fluoro-piperidin-4-one: Similar structure but without the methyl group, affecting its reactivity and applications.
4-Piperidinone: A simpler structure that serves as a precursor for various derivatives.
Uniqueness
3-Fluoro-1-methyl-piperidin-4-one;hydrochloride is unique due to the presence of both fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance metabolic stability and bioavailability, making it a valuable compound in drug design .
Properties
Molecular Formula |
C6H11ClFNO |
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Molecular Weight |
167.61 g/mol |
IUPAC Name |
3-fluoro-1-methylpiperidin-4-one;hydrochloride |
InChI |
InChI=1S/C6H10FNO.ClH/c1-8-3-2-6(9)5(7)4-8;/h5H,2-4H2,1H3;1H |
InChI Key |
LPTVFRWPZCNHPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(=O)C(C1)F.Cl |
Origin of Product |
United States |
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